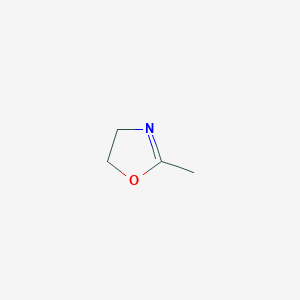

2-Methyl-2-oxazoline

Cat. No. B073545

Key on ui cas rn:

1120-64-5

M. Wt: 85.1 g/mol

InChI Key: GUXJXWKCUUWCLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.

Name

lithium methoxide

Quantity

11.4 g

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

11%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCN

|

Step Four

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1OCCN1

|

|

Name

|

|

|

Quantity

|

192 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

lithium methoxide

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Li+]

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Six

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to between 160° C and 165° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a turbine stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

Outcomes

Product

Details

Reaction Time |

23.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1OCCN1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCCC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 11% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.

Name

lithium methoxide

Quantity

11.4 g

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

11%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCN

|

Step Four

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1OCCN1

|

|

Name

|

|

|

Quantity

|

192 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

lithium methoxide

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Li+]

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Six

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to between 160° C and 165° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a turbine stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

Outcomes

Product

Details

Reaction Time |

23.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1OCCN1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCCC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 11% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04024184

Procedure details

A 127.6 g portion (1.5 moles) of 2-methyl-2-oxazoline is mixed with 192.0 g (6.0 moles) absolute methanol and 11.4 g (0.3 mole) lithium methoxide in a one-liter stainless steel Parr reactor equipped with a turbine stirrer. The reactor is sealed and heated, with stirring, to between 160° C and 165° C and 220 psig. The reaction is continued under those conditions for a period of 23.5 hours. Samples are periodically taken from the reactor through a dip-pipe which is below the liquid level. Analysis of these samples by gas chromatography with an internal standard indicates that, at 60-75 percent oxazoline conversions, corresponding amide yields are very high (95-100 percent) based upon the amount of oxazoline converted. At higher oxazoline conversions, a significant by-product appears, which is identified as 2-methoxyethylamine. The concentration of this amine levels out, and at 96.4 percent methyl oxazoline conversion, an 82.3 percent yield of 2-methoxyethylacetamide and an 11 percent yield of 2-methoxyethylamine results. Thus, yields of amide and amine, based on a 96.4 percent oxazoline conversion, are 93.3 percent.

Name

lithium methoxide

Quantity

11.4 g

Type

reactant

Reaction Step Four

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Yield

11%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.CO.C[O-].[Li+].[O:12]1[CH2:16][CH2:15]N=[CH:13]1.[CH3:17][O:18][CH2:19][CH2:20][NH2:21]>>[CH3:1][C:2]1[O:3][CH2:4][CH2:5][N:6]=1.[CH3:13][O:12][CH2:16][CH2:15][CH2:1][C:2]([NH2:6])=[O:3].[CH3:17][O:18][CH2:19][CH2:20][NH2:21] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COCCN

|

Step Four

|

Name

|

|

|

Quantity

|

1.5 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1OCCN1

|

|

Name

|

|

|

Quantity

|

192 g

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

lithium methoxide

|

|

Quantity

|

11.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Li+]

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NCC1

|

Step Six

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring, to between 160° C and 165° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a turbine stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reactor is sealed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

Outcomes

Product

Details

Reaction Time |

23.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1OCCN1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 96.4% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCCC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 82.3% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COCCN

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 11% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |